N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the nitration of 2-methylphenyl compounds to introduce the nitro group. This is followed by sulfonylation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)benzamide
- N-(2-methyl-4-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide
- N-(2-methyl-5-nitrophenyl)-4-aminobenzamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-4-[(methylsulfonyl)amino]benzamide is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties. These functional groups allow for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(2-methyl-5-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-8-13(18(20)21)9-14(10)16-15(19)11-4-6-12(7-5-11)17-24(2,22)23/h3-9,17H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZMPLZTQJGMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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